6-Methoxy-2-(methylthio)-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives, specifically categorized under pyridinylpyrimidines. These compounds are characterized by a pyridine ring linked to a pyrimidine structure. This particular compound is noted for its potential applications in pharmacology, particularly as a selective inhibitor of Janus kinase (JAK) pathways, which are crucial in various signaling processes related to inflammation and immune responses .
The compound is classified as a small organic molecule and is part of the broader category of organoheterocyclic compounds. Its specific structural classification includes being a diazine and a pyrimidine derivative. It is not currently approved for use in the United States or other major markets, indicating that it may still be in the experimental stages of research and development .
The synthesis of 6-Methoxy-2-(methylthio)-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride typically involves multi-step organic reactions. The general approach includes:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular formula for 6-Methoxy-2-(methylthio)-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride is with a molecular weight of approximately 252.35 g/mol.
The compound undergoes various chemical reactions typical for pyrimidine derivatives, including:
The mechanism of action for 6-Methoxy-2-(methylthio)-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride primarily involves inhibition of JAK pathways. By binding to the JAK enzyme, this compound disrupts the phosphorylation process that activates various transcription factors involved in inflammatory responses.
This inhibition can lead to reduced cytokine signaling, making it a potential therapeutic candidate for autoimmune diseases and certain cancers where JAK pathways are dysregulated . Studies have shown that similar compounds exhibit significant selectivity against mutant forms of kinases, enhancing their therapeutic potential.
6-Methoxy-2-(methylthio)-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride has potential applications in:
The synthesis of 6-methoxy-2-(methylthio)-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride (CAS 1353985-32-6) relies on sequential functionalization of a halogenated pyrimidine core. A representative pathway begins with 4,6-dichloro-2-(methylthio)pyrimidine as the foundational intermediate [3]. Selective nucleophilic substitution at the 4-position is achieved using 2,2,2-trifluoroethylamine or analogous amines in the presence of N,N-diisopropylethylamine in polar aprotic solvents like N-methyl-2-pyrrolidone at 100°C. This yields 4-chloro-6-substituted-2-(methylthio)pyrimidine precursors [3] [8]. Subsequent C6 methoxylation exploits the superior leaving-group capacity of chloride versus methylthio, using sodium methoxide in anhydrous tetrahydrofuran at 0–25°C to prevent disulfide formation. The final C4 chloride displacement with pyrrolidin-3-amine occurs under mild heating (50–60°C) in tetrahydrofuran, requiring stoichiometric N,N-diisopropylethylamine to scavenge hydrochloride byproducts [1] [3].
Table 1: Key Intermediates in Pyrimidine Synthesis
Intermediate | Reaction Conditions | Function |
---|---|---|
4,6-Dichloro-2-(methylthio)pyrimidine | Commercial feedstock | Core scaffold with orthogonal leaving groups |
4-Chloro-6-methoxy-2-(methylthio)pyrimidine | NaOMe/THF, 0°C, 2h | C6 methoxylation |
4-(N-Boc-pyrrolidin-3-yl)amino-6-methoxy-2-(methylthio)pyrimidine | Pyrrolidin-3-amine/DIPEA, THF, 50°C, 12h | C4 amination with nitrogen protection |
Deprotected free base | HCl/dioxane, 25°C, 1h | Boc removal |
Final hydrochloride salt formation employs ethereal hydrogen chloride, yielding the crystalline product with >97% purity after recrystallization from ethanol/diethyl ether [1]. This route achieves an overall yield of 32–38%, with purity confirmed via high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [1] [3].
The C4 amination step exemplifies aromatic nucleophilic substitution (SNAr), driven by the electron-deficient nature of the 4,6-dimethoxy-2-(methylthio)pyrimidine system. The pyrrolidin-3-amine nucleophilicity is modulated by solvent polarity and base selection. N,N-diisopropylethylamine proves superior to inorganic bases (e.g., potassium carbonate) due to its solubility in organic media, which minimizes N-alkylation side reactions [3] [5]. Kinetic studies reveal second-order dependence on amine and pyrimidine concentrations, with rate acceleration observed in N-methyl-2-pyrrolidone versus tetrahydrofuran. This is attributed to enhanced solvation of the Meisenheimer complex intermediate [5] [8]. Stereochemistry at the pyrrolidine C3 position influences binding affinity in target applications; however, synthetic routes typically yield racemic mixtures, necessitating chiral resolution if enantiopure material is required [3].
Table 2: Nucleophilic Substitution Optimization Parameters
Condition Variable | Standard Approach | Optimized Approach | Impact on Yield |
---|---|---|---|
Solvent | Tetrahydrofuran | N-Methyl-2-pyrrolidone | +15–20% |
Base | Potassium carbonate | N,N-Diisopropylethylamine | +12% (reduced side products) |
Temperature | 25°C | 50°C | +25% (faster kinetics) |
Amine Equivalents | 1.0 | 1.8 | +8% (drives equilibrium) |
Notably, overalkylation at the pyrrolidine nitrogen is suppressed by maintaining reagent stoichiometry and avoiding prolonged heating. Post-reaction aqueous workup removes excess amine, while silica gel chromatography isolates the mono-alkylated product [5].
The methylthio (-SCH₃) group at C2 serves as a versatile synthetic handle due to its oxidation lability and participation in transition-metal catalysis. Optimization focuses on:
Table 3: Sulfur Modification Pathways and Outcomes
Transformation | Reagents/Conditions | Key Product | Application |
---|---|---|---|
Oxidation to sulfone | mCPBA (2.2 eq)/DCM, 0°C→25°C, 2h | 2-(Methylsulfonyl)pyrimidine | Enhanced leaving group capacity |
Pd-catalyzed cross-coupling | Suzuki-Miyaura: ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 2-Arylpyrimidines | Bioisostere exploration |
Nucleophilic displacement | Pyrazole, NaH, DMF, 80°C, 6h | 2-(1H-Pyrazol-1-yl)pyrimidine | A2A receptor antagonist precursors |
The methylthio group’s lability under basic conditions necessitates careful pH control during amination steps, with optimal results at pH 7.5–8.5 [3] [8].
Bioisosteric replacement mitigates metabolic liabilities while preserving target engagement. For this scaffold, key approaches include:
Table 4: Bioisosteric Impact on Physicochemical and Pharmacological Profiles
Bioisostere for SCH₃ | clogP | CYP3A4 Inhibition (% at 10 μM) | A2A Ki (nM) | HLM Stability (Clint, μL/min/mg) |
---|---|---|---|---|
None (reference) | 3.29 | 80% | 1.1 | >100 (high clearance) |
1H-Pyrazol-1-yl | 1.87 | 6% | 2.2 | 22 (low clearance) |
3-Pyridinyl | 2.51 | 16% | 0.22 | 35 |
2-Pyrazinyl | 1.83 | 24% | 55 | 28 |
Data adapted from adenosine receptor antagonist optimization studies [3].
These strategic substitutions demonstrate that small structural perturbations significantly modulate stability without sacrificing potency, enabling progression to in vivo efficacy models [3] [8]. The 6-methoxy-2-(methylthio)pyrimidine core thus serves as a versatile platform for rational drug design, balancing synthetic accessibility with tunable pharmacology.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1